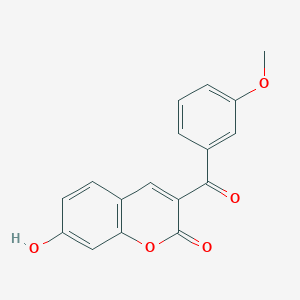

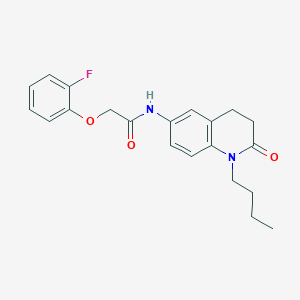

4-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with the fluorenylmethoxycarbonyl (Fmoc) group, such as the one you mentioned, are typically used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide bond formation .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the reaction of the corresponding amino acid with fluorenylmethanol in the presence of a carbonylating agent .Molecular Structure Analysis

The Fmoc group consists of a fluorene moiety (a three-ring system) attached to a carbamate group. The carbamate is linked to the amino acid moiety .Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, allowing the free amino group to participate in peptide bond formation .Physical And Chemical Properties Analysis

Fmoc-protected amino acids are typically solid at room temperature. They are stable under acidic conditions but can be deprotected under basic conditions .科学的研究の応用

Chemistry and Biological Activity of Benzazepines

Benzazepines, such as 3-benzazepines, have been studied for their cytotoxic activities and interactions with biological molecules. One study highlights their structure-activity relationships, revealing that certain benzazepines exhibit cytotoxicity to human leukemia cells and inhibit multidrug resistance proteins in mouse lymphoma cells, suggesting potential as therapeutic agents in cancer treatment (Kawase, Saito, & Motohashi, 2000).

Biological Activity of Carboxylic Acids

Natural carboxylic acids from plants show diverse biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structural differences among selected carboxylic acids influence their bioactivity, indicating the importance of molecular structure in designing compounds with desired biological properties (Godlewska-Żyłkiewicz et al., 2020).

Synthetic Approaches for Benzazepines

The synthesis and applications of benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines highlight the versatility of these heterocyclic frameworks in medicinal chemistry. These compounds show promise in various biological applications, underscoring the importance of synthetic methodologies in accessing structurally diverse and biologically relevant molecules (Ibrahim, 2011).

Biocatalyst Inhibition by Carboxylic Acids

The inhibition of microbial biocatalysts by carboxylic acids is a significant consideration in the fermentative production of bio-renewable chemicals. Understanding the mechanisms of inhibition can aid in the engineering of more robust microbial strains for industrial applications, highlighting the intersection of chemistry and microbiology in biotechnology (Jarboe, Royce, & Liu, 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c27-24(28)16-9-10-23-17(13-16)14-26(11-12-30-23)25(29)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,22H,11-12,14-15H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYKSZOCCFMUKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2933954.png)

![3-[(3S)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2933956.png)

![1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2933960.png)

![2-Chloro-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]acetamide](/img/structure/B2933961.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2933966.png)

![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate](/img/structure/B2933968.png)

![Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide](/img/structure/B2933971.png)

![[3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate](/img/structure/B2933972.png)